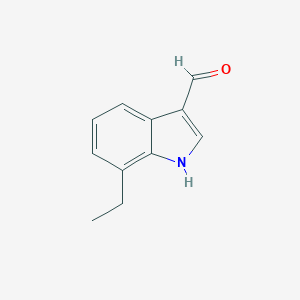

7-Ethyl-1H-indole-3-carbaldehyde

Descripción

Significance of the Indole (B1671886) Nucleus in Chemical and Biological Research

The indole nucleus, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone structure in the fields of chemical and biological research. nih.govresearchgate.net Its prevalence in nature is vast, forming the core of the essential amino acid tryptophan and a multitude of secondary metabolites derived from it, such as the neurotransmitter serotonin (B10506) and the neurohormone melatonin. nih.govnih.gov This wide distribution in biologically crucial molecules underscores the indole scaffold's significance. nih.govcapes.gov.br

In medicinal chemistry, the indole ring is considered a "privileged structure" due to its ability to bind to a wide variety of biological receptors and enzymes with high affinity. researchgate.netnih.gov This versatility allows for the synthesis of diverse compound libraries based on a single core scaffold, which can be screened against numerous therapeutic targets. nih.gov The structural features of the indole nucleus, including its electron-rich character, and the ability of the N-H group to act as a hydrogen bond donor, are key to its biological activity. nih.govnih.gov Consequently, indole derivatives have been developed into a broad spectrum of therapeutic agents, with applications as anticancer, anti-inflammatory, antimicrobial, antiviral, and antihypertensive drugs. researchgate.netnih.gov Over 40 indole-containing drugs have received FDA approval, highlighting the scaffold's profound impact on modern medicine. researchgate.net

Overview of Indole-3-carbaldehyde as a Key Synthetic Intermediate and Bioactive Scaffold

Within the vast family of indole derivatives, indole-3-carbaldehyde (also known as 3-formylindole) stands out as a particularly valuable compound. researchgate.netnih.gov It serves as a crucial synthetic intermediate for the preparation of more complex, biologically active molecules, including many indole alkaloids and diverse heterocyclic systems. researchgate.netresearchgate.net The reactivity of its aldehyde group at the C3 position allows for a variety of chemical transformations, such as condensation reactions (e.g., Knoevenagel, Aldol) and C-N or C-C coupling reactions, making it a versatile building block for organic chemists. researchgate.netnih.govresearchgate.net

Beyond its role as a synthetic precursor, indole-3-carbaldehyde itself and its derivatives exhibit a wide array of biological activities. researchgate.netnih.gov Research has demonstrated their efficacy as anti-inflammatory, anticancer, antibacterial, antifungal, and antiviral agents. nih.gov For instance, indole-3-carbaldehyde is a metabolite of dietary L-tryptophan produced by gut microbiota and acts as an agonist for the aryl hydrocarbon receptor (AHR), playing a role in mucosal immunity. wikipedia.org Its derivatives have been investigated for numerous therapeutic applications, including the development of novel antioxidants and anticholinesterase agents for potential use in neurodegenerative diseases. aku.edu.trderpharmachemica.com The synthesis of indole-3-carbaldehyde can be achieved through several methods, with the Vilsmeier-Haack reaction being a common and efficient approach. google.comorgsyn.org

Specific Focus on 7-Ethyl-1H-indole-3-carbaldehyde: Context and Research Trajectory

This compound is a specific derivative of the indole-3-carbaldehyde scaffold, distinguished by an ethyl group substitution at the 7th position of the indole ring. This modification makes it a valuable compound for research and development in several sectors. chemimpex.com

In the pharmaceutical industry, it is utilized as a key intermediate in the synthesis of more complex drug candidates. chemimpex.com Its structural similarity to endogenous molecules like neurotransmitters makes it a point of interest for developing agents targeting neurological disorders. chemimpex.com Researchers also employ this compound in biochemical studies to investigate enzyme inhibition and receptor binding, which helps in elucidating the mechanisms of action for new potential therapeutics. chemimpex.com

Beyond medicine, this compound finds applications in other industries. It is used in the formulation of flavors and fragrances, contributing a unique aromatic profile to food and cosmetic products. chemimpex.com In material science, its properties are explored for creating novel polymers and materials with specific electronic or optical characteristics. chemimpex.com Furthermore, its potential use in agrochemicals for pest control and plant growth regulation is under investigation. chemimpex.com

Below is a table summarizing the key properties of this specific compound.

| Property | Value |

| Chemical Formula | C₁₁H₁₁NO |

| CAS Number | 154989-45-4 |

| Synonyms | 7-ethylindole-3-carboxaldehyde |

Structure

2D Structure

Propiedades

IUPAC Name |

7-ethyl-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-2-8-4-3-5-10-9(7-13)6-12-11(8)10/h3-7,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKTNMUOPASFCOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=CN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80356330 | |

| Record name | 7-Ethyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154989-45-4 | |

| Record name | 7-Ethyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-ethyl-1H-indole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic Characterization and Structural Analysis of 7 Ethyl 1h Indole 3 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. It provides detailed information about the chemical environment of individual atoms within a molecule.

¹H NMR Spectroscopic Data and Proton Chemical Shifts

For comparison, the ¹H NMR spectrum of the related compound, 1-ethyl-1H-indole-3-carbaldehyde, in CDCl₃ shows characteristic signals for the aldehyde proton, the aromatic protons of the indole (B1671886) ring, and the protons of the ethyl group. rsc.org However, the substitution pattern significantly influences the chemical shifts, and therefore, these values cannot be directly extrapolated to 7-Ethyl-1H-indole-3-carbaldehyde.

¹³C NMR Spectroscopic Data and Carbon Chemical Shifts

Similar to the proton NMR data, specific experimental ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) spectroscopic data for this compound, which would provide the chemical shifts for each carbon atom in the molecule, could not be located in the reviewed literature. The characterization of other indole-3-carbaldehyde derivatives by ¹³C NMR is documented, but data for the 7-ethyl isomer is absent. rsc.orgorgsyn.org

Two-Dimensional NMR Techniques (e.g., ¹H-¹H NOESY) for Structural Elucidation

Two-dimensional (2D) NMR techniques, such as ¹H-¹H Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in the detailed structural elucidation of complex molecules, including indole derivatives. A NOESY experiment provides information about the spatial proximity of protons within a molecule, which is crucial for confirming the specific substitution pattern and conformation.

While the utility of 2D NMR in characterizing the structure of various substituted indoles is well-established, a specific ¹H-¹H NOESY study for this compound has not been found in the public domain. Such an analysis would be invaluable in confirming the precise location of the ethyl group at the 7-position of the indole ring.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly used for the analysis of organic molecules, including indole derivatives. It typically results in the formation of a protonated molecule [M+H]⁺, allowing for the determination of the molecular weight.

Although ESI-MS data is available for a variety of other substituted indole-3-carbaldehydes, specific ESI-MS data for this compound (CAS 154989-45-4) is not reported in the available scientific literature. rsc.org Based on its molecular formula, C₁₁H₁₁NO, the expected mass for the protonated molecule [M+H]⁺ would be approximately 174.21 g/mol .

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, which can be used to determine the elemental composition of a molecule with a high degree of confidence.

No specific experimental HRMS data for this compound has been found in the searched databases. For the molecular formula C₁₁H₁₁NO, the theoretical exact mass is 173.08406 g/mol . An HRMS analysis would be required to experimentally confirm this exact mass.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of an indole derivative provides key information about the vibrations of its characteristic bonds, such as N-H, C=O, C-H, and C=C.

For the parent molecule, 1H-Indole-3-carbaldehyde, experimental and computational studies have identified several key vibrational modes. researchgate.net The presence of the indole N-H group is typically observed as a sharp to broad absorption band in the region of 3200–3450 cm⁻¹. researchgate.net The stretching vibration of the aldehydic carbonyl group (C=O) is a strong, prominent peak usually found between 1640 cm⁻¹ and 1670 cm⁻¹. researchgate.net Aromatic and aliphatic C-H stretching vibrations are observed in the 2800-3200 cm⁻¹ range. researchgate.net

In the case of This compound , the introduction of an ethyl group at the 7-position of the indole ring is expected to introduce additional vibrational modes while subtly influencing the existing ones. The fundamental vibrations of the indole-3-carbaldehyde core will remain largely intact. However, the C-H stretching vibrations of the ethyl group (both symmetric and asymmetric) will add new absorption bands in the 2850-2960 cm⁻¹ region. The N-H stretching frequency may be slightly shifted due to electronic or steric effects from the adjacent ethyl group. The C=O stretching frequency is less likely to be significantly affected by substitution at the 7-position, as it is primarily conjugated with the pyrrole (B145914) ring.

A comparison of the expected characteristic IR absorption bands is presented below.

| Functional Group | Vibration Mode | Indole-3-carbaldehyde (Observed Range, cm⁻¹) | This compound (Expected Range, cm⁻¹) |

| Indole N-H | Stretching | 3200 - 3450 researchgate.net | 3200 - 3450 |

| Aldehyde C=O | Stretching | 1644 - 1667 researchgate.net | 1640 - 1670 |

| Aromatic C-H | Stretching | 3000 - 3200 | 3000 - 3200 |

| Aliphatic C-H (Ethyl) | Stretching | N/A | 2850 - 2960 |

| C=C | Aromatic Stretching | ~1400 - 1600 | ~1400 - 1600 |

This table presents data compiled from spectroscopic studies on indole-3-carbaldehyde and its derivatives. The values for this compound are predictive, based on the known effects of alkyl substitution.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals (typically π or non-bonding, n) to higher energy anti-bonding orbitals (π*). The indole ring system possesses a conjugated π-electron system, giving rise to characteristic absorption bands.

The UV-Vis spectrum of the parent compound, 1H-Indole-3-carbaldehyde, in solution is characterized by absorption maxima (λmax) that correspond to π → π* transitions within the aromatic system. Studies have reported a primary absorption band around 296 nm. unifi.it Other related indole compounds, such as indole-3-acetaldehyde, show distinct maxima at 244 nm, 260 nm, and 300 nm, highlighting how the nature of the substituent at the 3-position influences the electronic structure. researchgate.net

For This compound , the core electronic transitions of the indole chromophore are expected to be preserved. The addition of an ethyl group, which acts as a weak electron-donating group (via hyperconjugation), typically induces a small bathochromic (red) shift in the absorption maxima. This shift is due to a slight destabilization of the highest occupied molecular orbital (HOMO), which reduces the energy gap for the π → π* transition. Therefore, the λmax values for this compound are predicted to be slightly longer than those of the unsubstituted parent compound.

| Compound | Solvent | λmax (nm) | Transition Type |

| Indole | General | ~270-280, ~288 | π → π |

| 1H-Indole-3-carbaldehyde | General | ~245, ~260, ~296 unifi.it | π → π |

| This compound | Predicted | ~250-265, ~300-310 | π → π* |

This table includes data from spectroscopic studies on indole and indole-3-carbaldehyde. unifi.itnist.gov The values for this compound are predictive, based on established electronic effects of alkyl substituents on aromatic chromophores.

Advanced Theoretical and Computational Studies on 7 Ethyl 1h Indole 3 Carbaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties of chemical compounds with a high degree of accuracy.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule. For indole (B1671886) derivatives, the planarity of the bicyclic indole ring is a key feature. In the related compound, 1H-indole-3-carbaldehyde, the benzene (B151609) and pyrrole (B145914) rings are nearly coplanar, with a dihedral angle of about 3.98°. nih.gov For 7-Ethyl-1H-indole-3-carbaldehyde, the core indole structure is expected to retain this planarity.

The geometry is optimized to find the minimum energy conformation. The addition of the ethyl group at the 7-position introduces some structural considerations. The bond lengths and angles of the indole core will be slightly perturbed compared to the unsubstituted indole-3-carbaldehyde due to the electronic effects of the ethyl group. The C-C and C-H bond lengths and the bond angles of the ethyl group itself will adopt standard sp3 hybridization values. The carbaldehyde group at the 3-position is generally coplanar with the indole ring to maximize conjugation. nih.gov

Below is a table of predicted geometrical parameters for the core indole-3-carbaldehyde structure based on data from related molecules.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C1=O1 | ~1.22 Å |

| C1-C2 | ~1.42 Å | |

| C2-C3 | ~1.37 Å | |

| C2-C9 | ~1.44 Å | |

| Bond Angle | O1-C1-C2 | ~125° |

| C1-C2-C3 | ~128° | |

| C1-C2-C9 | ~127° |

These values are based on the crystal structure of 1H-indole-3-carbaldehyde and may vary slightly for the 7-ethyl derivative. nih.gov

The electronic properties of a molecule are crucial for understanding its reactivity and potential as a drug candidate. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For a related compound, 2-Chloro-7-Methylquinoline-3-Carbaldehyde, the HOMO-LUMO energy gap was calculated to be around 3.75-3.84 eV, indicating a stable molecule. dergipark.org.tr

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It is used to predict sites for electrophilic and nucleophilic attack. In the MEP map, red areas indicate negative electrostatic potential (electron-rich regions, prone to electrophilic attack), while blue areas represent positive electrostatic potential (electron-poor regions, prone to nucleophilic attack). For this compound, the oxygen atom of the carbaldehyde group is expected to be the most electron-rich site (red), while the hydrogen atom of the indole N-H group and the hydrogens of the ethyl group will show positive potential (blue).

| Electronic Property | Predicted Value/Observation | Significance |

| HOMO Energy | - | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | - | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | ~3.7-3.9 eV | Indicates good kinetic stability. |

| MEP Negative Region | Carbonyl Oxygen | Site for electrophilic attack and hydrogen bonding. |

| MEP Positive Region | N-H proton, Aldehyde proton | Sites for nucleophilic attack. |

Predicted values are based on analogies with similar structures like 2-Chloro-7-Methylquinoline-3-Carbaldehyde. dergipark.org.tr

Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The primary sources of conformational isomerism in this molecule are the rotation of the ethyl group at the C7 position and the rotation of the carbaldehyde group at the C3 position.

The carbaldehyde group can exist in two planar conformations relative to the pyrrole ring: syn and anti. The barrier to rotation around the C3-C(aldehyde) bond determines the stability of these conformers. DFT calculations on related indole-3-carbaldehydes have shown that these rotational barriers are relatively low. nih.gov Similarly, the ethyl group at C7 can rotate around the C7-C(ethyl) bond. The presence of the adjacent indole ring will create a small rotational barrier, leading to preferred staggered conformations. A comprehensive conformational search using computational methods is necessary to identify the global minimum energy structure and the relative energies of other stable conformers.

Molecular Docking Simulations for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.

Recent studies have explored the potential of 3-ethyl-1H-indole derivatives as selective COX-2 inhibitors. ajchem-a.comresearchgate.net Molecular docking simulations of these compounds into the active site of the COX-2 enzyme (PDB ID: 5IKR) have shown strong binding affinities, with docking scores significantly better than some reference drugs. ajchem-a.comresearchgate.net These studies revealed that the indole scaffold fits well into the hydrophobic channel of the COX-2 active site. Key interactions often involve hydrogen bonding between the ligand and amino acid residues like TYR355 and ARG120. ajchem-a.com

For this compound, it is hypothesized that the indole ring would similarly occupy the hydrophobic pocket of the COX-2 active site. The carbaldehyde group at the 3-position could form hydrogen bonds with key residues, and the ethyl group at the 7-position would likely be oriented towards a hydrophobic region of the binding site, potentially enhancing the binding affinity.

| Target Protein | PDB ID | Key Interacting Residues (Hypothesized) | Predicted Binding Affinity (kcal/mol) |

| Cyclooxygenase-2 (COX-2) | 5IKR | TYR355, ARG120, ALA527 | -10 to -12 |

Data is extrapolated from studies on similar 3-ethyl-1H-indole derivatives. ajchem-a.comresearchgate.net

Quantum Chemical Calculations for Reactivity Predictions

Quantum chemical calculations can provide valuable insights into the reactivity of a molecule through various descriptors. These descriptors are derived from the electronic structure of the molecule and can help in understanding its behavior in chemical reactions.

The reactivity of this compound is influenced by the interplay of the indole ring system, the electron-withdrawing carbaldehyde group, and the electron-donating ethyl group. The ethyl group at the 7-position, being an alkyl group, is weakly electron-donating through an inductive effect. This can increase the electron density of the benzene portion of the indole ring, potentially influencing its susceptibility to electrophilic substitution.

The carbaldehyde group is a deactivating group, making the pyrrole ring less reactive towards electrophiles than unsubstituted indole. The most likely sites for electrophilic attack on the indole ring itself would be positions 4 and 6, while the carbaldehyde group itself is a site for nucleophilic addition.

Key reactivity descriptors that can be calculated using quantum chemistry include:

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons.

Nucleophilicity Index (N): Measures the ability of a molecule to donate electrons.

Fukui Functions: Indicate the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks.

| Reactivity Descriptor | Predicted Trend | Implication |

| Electrophilicity of Carbonyl Carbon | High | Prone to nucleophilic attack. |

| Nucleophilicity of Indole Ring | Moderate | Can participate in electrophilic substitution reactions, influenced by the ethyl group. |

| Fukui Function f+ | Highest on carbonyl carbon | Most likely site for nucleophilic attack. |

| Fukui Function f- | Distributed over the indole ring | Indicates regions susceptible to electrophilic attack. |

Derivatization Strategies and Synthetic Transformations of 7 Ethyl 1h Indole 3 Carbaldehyde

Modifications of the Aldehyde Functional Group

The aldehyde group at the C3 position of the indole (B1671886) ring is a primary site for a range of chemical modifications, including condensation, reduction, and oxidation reactions. These transformations are fundamental in building molecular complexity and introducing diverse functional groups.

Condensation Reactions

Condensation reactions involving the aldehyde group of 7-ethyl-1H-indole-3-carbaldehyde provide a straightforward route to the synthesis of a wide array of derivatives. These reactions, which include Schiff base formation, Knoevenagel condensation, Aldol condensation, and Claisen-Schmidt condensation, are pivotal for creating new carbon-carbon and carbon-nitrogen bonds.

Schiff Base Formation: The reaction of this compound with primary amines leads to the formation of Schiff bases, or imines. This condensation is typically catalyzed by an acid and involves the formation of a carbinolamine intermediate followed by dehydration. These reactions are often carried out in solvents like ethanol (B145695) or methanol (B129727) and can be driven to completion by removing the water formed during the reaction. nih.govmdma.chniscpr.res.inekb.eg The resulting Schiff bases are valuable intermediates for the synthesis of more complex heterocyclic systems and have been explored for their biological activities. mdma.ch

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of this compound with compounds containing an active methylene (B1212753) group, such as malononitrile, diethyl malonate, or nitromethane. nih.govresearchgate.netacgpubs.org This reaction is typically catalyzed by a weak base like piperidine (B6355638) or an ammonium (B1175870) salt and results in the formation of a new carbon-carbon double bond. researchgate.netacgpubs.orgorganicreactions.org The products are α,β-unsaturated compounds, which are versatile intermediates for further synthetic transformations. nih.govunicam.itacs.org The reaction conditions can be tuned to favor the formation of the desired product, often by removing water via azeotropic distillation. acgpubs.org

Table 1: Examples of Knoevenagel Condensation Reactions with Indole-3-carbaldehydes

| Active Methylene Compound | Catalyst | Product Type | Reference |

| Malononitrile | Piperidine | 2-((1H-indol-3-yl)methylene)malononitrile | acgpubs.orgresearchgate.net |

| Diethyl malonate | Piperidine/Acetic Acid | Diethyl 2-((1H-indol-3-yl)methylene)malonate | amazonaws.com |

| Nitromethane | Acetic Acid/Piperidine | 3-(2-nitrovinyl)-1H-indole | acgpubs.org |

Aldol and Claisen-Schmidt Condensations: While less commonly reported for this compound specifically, the aldehyde functionality can, in principle, participate in Aldol and Claisen-Schmidt condensations. In an Aldol condensation, it would react with an enolate to form a β-hydroxy aldehyde. The Claisen-Schmidt condensation, a variation of the Aldol condensation, involves the reaction with a ketone under basic or acidic conditions to yield an α,β-unsaturated ketone. These reactions would further expand the synthetic utility of this indole derivative.

Reduction Reactions

The aldehyde group of this compound can be readily reduced to a primary alcohol, yielding (7-ethyl-1H-indol-3-yl)methanol. This transformation is typically achieved using a variety of reducing agents. A common and mild method involves the use of sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol or ethanol. mdma.chresearchgate.net For more robust reductions, lithium aluminum hydride (LiAlH₄) can be employed, although this reagent is less selective. The resulting alcohol is a key intermediate for the synthesis of other derivatives, such as ethers and esters.

Oxidation Reactions

Oxidation of the aldehyde group in this compound affords the corresponding carboxylic acid, 7-ethyl-1H-indole-3-carboxylic acid. amazonaws.com This transformation can be carried out using a range of oxidizing agents. Mild oxidants such as silver oxide (Ag₂O) or potassium permanganate (B83412) (KMnO₄) under controlled conditions are often employed to achieve this conversion without affecting the indole ring. researchgate.netlibretexts.orgyoutube.com The resulting carboxylic acid is a valuable building block for the synthesis of amides, esters, and other acid derivatives.

Modifications on the Indole Ring System

The indole ring of this compound is also amenable to a variety of chemical modifications, including alkylation, arylation, halogenation, and nitration. These reactions allow for the introduction of diverse substituents onto the heterocyclic core, further diversifying the range of accessible derivatives.

Alkylation and Arylation Strategies at Nitrogen and Carbon Positions

N-Alkylation and N-Arylation: The nitrogen atom of the indole ring can be alkylated or arylated to introduce a variety of substituents. N-alkylation is commonly achieved by treating the indole with an alkyl halide in the presence of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). mdpi.comnih.govrsc.orgorgsyn.org For instance, N-benzylation can be accomplished using benzyl (B1604629) bromide and potassium hydroxide (B78521) in dimethyl sulfoxide. orgsyn.org N-arylation can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation, using aryl halides or boronic acids. acs.orgmdpi.com

C-Alkylation and C-Arylation: While direct C-alkylation of the indole ring can be challenging, certain methods have been developed. For instance, palladium-catalyzed reactions can be used to introduce alkyl groups at specific positions. grafiati.com C-arylation, particularly at the C4 position of 7-substituted indoles, has been successfully achieved using palladium-catalyzed cross-coupling reactions with arylboronic acids. nih.gov This regioselectivity is often controlled by the choice of directing groups and ligands.

Table 2: Examples of Alkylation and Arylation Reactions on the Indole Ring

| Reaction Type | Reagents and Conditions | Position of Modification | Reference |

| N-Methylation | Methyl iodide, NaH, THF | N1 | mdpi.com |

| N-Benzylation | Benzyl bromide, KOH, DMSO | N1 | orgsyn.org |

| C4-Arylation | Arylboronic acid, Pd(OAc)₂, Pyridine-type ligand | C4 | nih.gov |

| N-Arylation | Aryl halide, Pd₂(dba)₃, Bulky phosphine (B1218219) ligand, NaOt-Bu | N1 | mdpi.com |

Halogenation and Nitration

Halogenation: The indole ring of this compound can undergo electrophilic halogenation. The position of halogenation is influenced by the directing effects of the existing ethyl and formyl groups. Bromination, for example, has been shown to occur at various positions on the indole ring of related compounds, and the specific isomer obtained can depend on the reaction conditions and the brominating agent used. mdpi.comnih.gov The introduction of a halogen atom provides a handle for further functionalization through cross-coupling reactions.

Nitration: Nitration of the indole ring introduces a nitro group, which can serve as a precursor for an amino group or be utilized in other transformations. The nitration of indoles typically occurs under non-acidic conditions to avoid polymerization and degradation of the indole nucleus. nih.gov Reagents such as ammonium nitrate (B79036) in the presence of trifluoroacetic anhydride (B1165640) can be used to achieve nitration, with the regioselectivity being dependent on the substituents already present on the indole ring. nih.gov For this compound, nitration is expected to occur at positions C2, C4, C5, or C6, with the precise outcome depending on the specific reaction conditions. researchgate.net

Molecular Hybridization with Other Bioactive Scaffolds

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores from different bioactive molecules into a single hybrid compound. This approach can lead to compounds with improved affinity, selectivity, and efficacy, as well as reduced side effects, compared to the individual parent molecules. The aldehyde functionality of this compound serves as a convenient handle for condensation reactions with various active methylene compounds, leading to the formation of diverse hybrid molecules. While specific examples for the 7-ethyl derivative are not extensively documented in publicly available literature, the established reactivity of indole-3-carbaldehydes provides a strong basis for its application in creating hybrids with well-known bioactive scaffolds such as chalcones, coumarins, and thiazoles.

Indole-Chalcone Hybrids: Chalcones, characterized by the 1,3-diaryl-2-propen-1-one framework, are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.gov The Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) with an aromatic aldehyde is a common method for synthesizing chalcones. nih.gov In this context, this compound can react with various substituted acetophenones to yield indole-chalcone hybrids. The resulting compounds possess the combined structural features of both the indole and chalcone (B49325) pharmacophores, potentially leading to synergistic or novel biological activities. mdpi.com The synthesis of indole-chalcone hybrids often involves reacting the indole-3-carbaldehyde with an acetophenone derivative in the presence of a base, such as potassium hydroxide or piperidine, under thermal or microwave-assisted conditions. psu.edu

Indole-Coumarin Hybrids: Coumarins are a class of benzopyrone compounds found in many plants and are associated with a broad spectrum of pharmacological activities, including anticoagulant, anticancer, and anti-inflammatory effects. The hybridization of indole and coumarin (B35378) moieties has been explored to develop new therapeutic agents. nih.gov For instance, 2-(2-oxo-2H-chromen-3-yl)-1H-indole-3-carbaldehydes have been synthesized and evaluated for their anticancer properties. nih.gov The synthesis of such hybrids can be achieved through various synthetic routes, often involving the reaction of an indole derivative with a suitable coumarin precursor. The resulting indole-coumarin hybrids offer a promising avenue for the discovery of new drug candidates. phcogj.com

Indole-Thiazole Hybrids: The thiazole (B1198619) ring is a prominent heterocyclic scaffold found in numerous biologically active compounds, including anticancer and antimicrobial agents. nih.govacs.org The combination of the indole and thiazole moieties has led to the development of potent multitarget anticancer agents. nih.gov The synthesis of indole-thiazole hybrids can be accomplished through various strategies, such as the Hantzsch thiazole synthesis, which involves the reaction of a thiourea (B124793) or thioamide with an α-haloketone. acs.org By incorporating the this compound scaffold, novel indole-thiazole hybrids with potentially enhanced biological profiles can be generated.

Table 1: Examples of Molecular Hybridization Strategies with Indole-3-Carbaldehydes

| Bioactive Scaffold | General Reaction Scheme | Potential Biological Activity of Hybrids |

| Chalcone | This compound + Substituted Acetophenone → Indole-Chalcone Hybrid | Anticancer, Anti-inflammatory, Antimicrobial nih.govnih.govmdpi.com |

| Coumarin | This compound derivative + Coumarin precursor → Indole-Coumarin Hybrid | Anticancer, Anticoagulant, Anti-inflammatory nih.govphcogj.com |

| Thiazole | This compound derivative + Thiazole precursor → Indole-Thiazole Hybrid | Anticancer, Antimicrobial nih.govacs.org |

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion. These reactions are highly efficient and atom-economical, allowing for the rapid generation of complex molecules from simple precursors. The aldehyde group of this compound makes it an ideal component for various MCRs, including the Passerini and Ugi reactions. These reactions are powerful tools for the synthesis of diverse libraries of compounds for high-throughput screening and drug discovery.

Passerini Reaction: The Passerini reaction is a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgresearchgate.net This reaction is highly versatile and tolerates a wide range of functional groups on each component. This compound can serve as the aldehyde component in the Passerini reaction, reacting with various carboxylic acids and isocyanides to produce a library of α-acyloxy amides bearing the 7-ethylindole (B1586515) moiety. These products can be valuable intermediates for further synthetic transformations or can be evaluated directly for their biological activities. The reaction is typically carried out in aprotic solvents and proceeds through a concerted or ionic mechanism depending on the solvent polarity. wikipedia.org

Ugi Reaction: The Ugi reaction is a four-component reaction between an aldehyde, a primary amine, a carboxylic acid, and an isocyanide, yielding an α-acylamino amide. nih.govbaranlab.org This reaction is one of the most important MCRs due to its ability to generate highly complex and diverse molecules in a single step. By employing this compound as the aldehyde component, a wide array of Ugi products incorporating the 7-ethylindole scaffold can be synthesized. The other three components (amine, carboxylic acid, and isocyanide) can be varied extensively, providing access to a vast chemical space of potential drug candidates. The Ugi reaction is often carried out in polar solvents like methanol.

The application of MCRs to this compound is a promising strategy for the efficient synthesis of novel and structurally diverse heterocyclic compounds. The resulting products can be screened for a wide range of biological activities, leveraging the privileged structural features of the indole nucleus.

Table 2: Multicomponent Reactions Involving Aldehydes

| Reaction Name | Components | General Product |

| Passerini Reaction | Aldehyde (e.g., this compound), Carboxylic Acid, Isocyanide | α-Acyloxy amide wikipedia.orgresearchgate.net |

| Ugi Reaction | Aldehyde (e.g., this compound), Primary Amine, Carboxylic Acid, Isocyanide | α-Acylamino amide nih.govbaranlab.org |

Biological Activities and Medicinal Chemistry Applications of 7 Ethyl 1h Indole 3 Carbaldehyde Derivatives

Pharmacological and Therapeutic Potential

Derivatives of 7-Ethyl-1H-indole-3-carbaldehyde have been investigated for a range of biological activities, demonstrating the therapeutic promise of this particular scaffold. The strategic placement of the ethyl group at the C7 position can enhance the molecule's interaction with specific biological targets, potentially leading to improved potency and selectivity.

While the broader class of indole-3-carbaldehyde derivatives has been associated with anti-inflammatory properties, specific research on the anti-inflammatory activity of this compound derivatives is not extensively documented in the reviewed literature. researchgate.netresearchgate.netnih.gov Generally, indole (B1671886) compounds can exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and cytokines. researchgate.net For instance, some indole derivatives have been found to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory cascade. Further studies are required to specifically elucidate the anti-inflammatory potential of derivatives featuring the 7-ethyl substitution.

The anticancer potential of indole derivatives is a significant area of research. researchgate.netresearchgate.net A novel indolyl quinoline (B57606) derivative, 3-((7-ethyl-1H-indol-3-yl)-methyl)-2-methyl-quinoline (EMMQ), has demonstrated notable activity against non-small cell lung cancer (NSCLC) cells. nih.gov This compound was found to inhibit the growth of A549 and H460 lung cancer cell lines with an IC50 value of 8 μM in both cell lines after 48 hours of treatment. nih.gov The mechanism of action involves the disruption of the mitochondrial membrane potential, induction of DNA damage, and ultimately, apoptosis. nih.gov This finding highlights the potential of the this compound scaffold in the development of new anticancer agents.

Table 1: Anticancer Activity of a this compound Derivative

| Compound | Cancer Cell Line | IC50 Value | Mechanism of Action |

| 3-((7-ethyl-1H-indol-3-yl)-methyl)-2-methyl-quinoline (EMMQ) | A549 (Non-small cell lung cancer) | 8 μM | Disruption of mitochondrial membrane potential, DNA damage, Apoptosis |

| H460 (Non-small cell lung cancer) | 8 μM | Disruption of mitochondrial membrane potential, DNA damage, Apoptosis |

The indole scaffold is present in many compounds with a broad spectrum of antimicrobial activities. researchgate.netscirp.org Derivatives of indole-3-carbaldehyde have been reported to possess antibacterial, antifungal, and antiviral properties. researchgate.netscirp.orgnih.govwikipedia.org For example, a series of indole-3-aldehyde hydrazide/hydrazone derivatives showed a broad spectrum of activity against various microorganisms, with some compounds displaying significant activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov However, specific studies detailing the antimicrobial activities of this compound derivatives are limited in the available literature. The ethyl group at the 7-position could potentially enhance the lipophilicity of the molecule, which may facilitate its passage through microbial cell membranes, a desirable feature for antimicrobial agents.

Indole-3-carbaldehyde and its derivatives are recognized as important intermediates in the synthesis of drugs for treating neurological diseases. google.com The structural similarity of the indole nucleus to neurotransmitters like serotonin (B10506) makes it a privileged scaffold for the design of neurologically active agents. While there is potential for this compound derivatives to be explored for neuroprotective or other neurological applications, specific research in this area has not been prominently reported in the reviewed sources.

The aldehyde group at the C3 position of the indole ring is a key functional group that can interact with various enzymes and receptors. For instance, N-substituted indole-3-carbaldehyde oxime derivatives have been synthesized and evaluated as urease inhibitors, with some compounds showing potent activity. mdpi.com The ethyl group at the N1 position of 1-Ethyl-1H-indole-3-carbaldehyde has been noted to influence its interaction with molecular targets, where the aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The indole ring itself can also engage in interactions with biological receptors, thereby modulating cellular signaling pathways.

The versatility of the indole-3-carbaldehyde scaffold has led to the exploration of its derivatives for a wide array of other biological activities. These include anti-leishmanial, anti-HIV, anticonvulsant, anti-tubercular, antimalarial, antidiabetic, antihypertensive, analgesic, antidepressant, and antioxidant effects. researchgate.netresearchgate.netnih.govekb.eg While these activities have been reported for the broader class of indole-3-carbaldehyde derivatives, specific data for derivatives of this compound in these areas are not yet well-established in the scientific literature. The presence of the 7-ethyl substituent offers a modifiable position for further chemical exploration to optimize these and other potential biological activities.

Role in Drug Discovery and Development

The indole ring is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in both natural products and synthetic drugs. rsc.orgresearchgate.net The derivative this compound serves as a crucial starting material for creating a diverse range of biologically active molecules, particularly those with potential anti-cancer and anti-inflammatory properties. chemimpex.com Its unique structure, featuring an ethyl group at the C7 position and a reactive aldehyde at the C3 position, allows chemists to systematically modify the molecule to enhance its therapeutic properties. chemimpex.com

Scaffold Optimization and Structure-Activity Relationship (SAR) Studies

Scaffold optimization is a cornerstone of modern drug discovery, aiming to refine a lead compound's structure to maximize efficacy and selectivity while minimizing off-target effects. For derivatives of this compound, structure-activity relationship (SAR) studies are crucial for understanding how specific chemical modifications influence biological activity. While detailed SAR studies specifically for 7-ethyl derivatives are not extensively published, general principles for the broader indole class provide a predictive framework. nih.govnih.gov

Key modification sites on the this compound scaffold include:

The N1 position: The indole nitrogen can be substituted with various groups to alter properties like solubility and receptor binding.

The C2 position: Introducing substituents here can significantly impact biological activity.

The C3-aldehyde group: This reactive group is a key handle for creating diverse derivatives, such as Schiff bases, oximes, and carboxamides, which can interact with different biological targets. researchgate.netmdpi.comresearchgate.net Studies on indole-3-carboxamides, for instance, show that the presence of this moiety is often essential for inhibitory activity against various enzymes due to its ability to form hydrogen bonds. nih.gov

The Benzene (B151609) Ring (C4-C7): The ethyl group at C7 is a defining feature. Further substitutions on the benzene portion of the indole can fine-tune electronic properties and steric interactions with target proteins.

The table below summarizes general SAR principles for indole scaffolds, which are applicable to the optimization of this compound derivatives.

| Position of Modification | Type of Modification | General Impact on Biological Activity |

| N1 (Indole Nitrogen) | Alkylation, Arylation | Can modulate lipophilicity, metabolic stability, and receptor affinity. |

| C2 | Introduction of small alkyl or aryl groups | Can enhance potency and selectivity for specific targets like kinases. nih.gov |

| C3 (Aldehyde) | Conversion to carboxamides, oximes, hydrazones | Creates derivatives with a wide range of activities, including enzyme inhibition (urease, HDAC). nih.govmdpi.comnih.gov |

| C5, C6 | Halogen or methoxy (B1213986) substitution | Can alter electronic distribution and improve binding interactions. |

These principles guide medicinal chemists in the rational design of new compounds based on the this compound core. nih.govnih.gov

Development of Novel Drug Candidates

The versatility of this compound as a building block has led to the synthesis of promising new drug candidates. chemimpex.com Its derivatives are being investigated for their potential as anti-cancer, anti-inflammatory, and neuroprotective agents. chemimpex.comnih.govmdpi.com

A notable example is the novel indolyl quinoline moiety, 3-((7-ethyl-1H-indol-3-yl)-methyl)-2-methyl-quinoline (EMMQ) . This compound, derived from this compound, has demonstrated significant potential as an anti-cancer agent. nih.govmdpi.com

Research findings for the drug candidate EMMQ are detailed in the table below.

| Drug Candidate | Structure | Target Cell Lines | IC₅₀ Value | Mechanism of Action |

| 3-((7-ethyl-1H-indol-3-yl)-methyl)-2-methyl-quinoline (EMMQ) |  |

The development of EMMQ highlights the successful use of the 7-ethyl-indole scaffold in creating potent anti-cancer compounds. nih.govmdpi.com This success encourages further exploration of this scaffold to generate new candidates against various diseases. The indole core itself is present in numerous FDA-approved drugs, underscoring its therapeutic importance. rsc.org

Applications in Agricultural Chemistry (e.g., Pest Control, Plant Growth Regulation)

Beyond pharmaceuticals, this compound and its derivatives are being explored for their utility in agricultural chemistry. chemimpex.com The indole structure is found in natural plant growth regulators (auxins) and defense compounds (phytoalexins), suggesting that synthetic derivatives could have valuable applications in crop protection and enhancement. researchgate.net

The potential uses include the development of novel agents for pest control and plant growth regulation. chemimpex.com Research on related compounds supports this potential. For instance, indole-3-carbaldehyde and indole-3-carboxylic acid, isolated from an endophytic fungus, have shown activity against wheat powdery mildew, a significant agricultural pest. nih.gov Furthermore, certain indole-3-carboxylic acid derivatives have been designed and synthesized as potential auxin mimic herbicides, which function as highly effective plant growth regulators. nih.gov

These findings indicate that the this compound scaffold is a promising starting point for the synthesis of new agrochemicals. Its exploration could lead to more sustainable solutions for pest management and crop yield improvement. chemimpex.com

| Application Area | Related Compound | Observed Effect | Potential Relevance |

| Pest (Fungal) Control | Indole-3-carbaldehyde, Indole-3-carboxylic acid | Antifungal activity against wheat powdery mildew (Blumeria graminis). nih.gov | Derivatives of this compound may yield novel fungicides. |

| Plant Growth Regulation | Indole-3-carboxylic acid derivatives | Act as auxin antagonists, inhibiting root and shoot growth in model plants. nih.gov | The 7-ethyl derivative could be a scaffold for new herbicides or growth regulators. |

Future Directions and Research Perspectives for 7 Ethyl 1h Indole 3 Carbaldehyde

Emerging Synthetic Methodologies and Green Chemistry Approaches

The synthesis of indole (B1671886) derivatives is continually evolving, with a significant shift towards environmentally friendly methods. beilstein-journals.orgbenthamdirect.com Traditional synthesis routes for indole carbaldehydes often relied on harsh conditions and stoichiometric reagents, such as the Vilsmeier-Haack, Reimer-Tiemann, or Duff reactions, which can lead to low yields and undesirable byproducts. researchgate.netekb.eg

Future synthetic strategies for 7-Ethyl-1H-indole-3-carbaldehyde will likely focus on green chemistry principles to improve efficiency and sustainability. benthamdirect.comresearchgate.net These emerging methodologies include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, often from hours to minutes, while improving product yields. tandfonline.comtandfonline.com Microwave irradiation has been successfully used for synthesizing various indole derivatives, including bis(indolyl)methanes through the coupling of indoles with aldehydes. tandfonline.com

Nanocatalysis: The use of nanocatalysts, such as gold nanoparticles or magnetic core-shell nanoparticles, offers high efficiency and easy catalyst recovery. benthamdirect.comtandfonline.com These catalysts can promote reactions like the coupling of substituted indoles with aldehydes under mild conditions. tandfonline.com

Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and can sometimes lead to unexpected and novel products. mdpi.com The direct, solvent-free addition of indole to aldehydes has been reported, offering a simple and eco-friendly synthetic route. mdpi.com

Alternative Carbon Sources: Research has explored using reagents like N-methylaniline or tetramethylethylenediamine (TMEDA) as a carbon source for the formylation of the indole ring, often catalyzed by metals like ruthenium or copper. researchgate.net

A potential synthetic pathway for this compound could involve the Vilsmeier-Haack reaction using 2-ethyl-6-methyl-aniline as a starting material, adapting methods used for other substituted indoles. google.com The development of one-pot, multicomponent reactions will also be crucial for creating libraries of this compound derivatives for further screening. benthamdirect.comresearchgate.net

Advanced Pharmacological Profiling and Target Identification

While the parent compound, indole-3-carbaldehyde, is a known metabolite of L-tryptophan that acts as an agonist for the aryl hydrocarbon receptor (AhR), the specific pharmacological profile of its 7-ethyl derivative remains to be elucidated. wikipedia.org Future research will need to conduct comprehensive profiling to identify its biological targets and understand its mechanism of action.

Key areas for pharmacological investigation include:

Receptor Binding Assays: Determining the binding affinity of this compound for various receptors is a critical first step. Given the activity of its parent compound, the Aryl Hydrocarbon Receptor (AhR) is a primary target of interest. wikipedia.orgnih.gov AhR activation is crucial for regulating mucosal homeostasis and immune responses. nih.govfrontiersin.org

Enzyme Inhibition Assays: Indole derivatives have shown inhibitory activity against a range of enzymes. researchgate.net Screening this compound against panels of enzymes, such as cholinesterases (AChE and BChE) which are relevant in Alzheimer's disease, could reveal novel therapeutic applications. researchgate.netaku.edu.tr

Phenotypic Screening: Evaluating the effect of the compound on various cell lines can uncover its potential in different disease areas. Indole derivatives are known to possess anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govresearchgate.net Systematic screening will be essential to map the full spectrum of its biological activities.

Computational Drug Design and Virtual Screening

Computational methods are indispensable tools in modern drug discovery for accelerating the identification and optimization of lead compounds. acs.org For this compound, these techniques can guide research and rationalize experimental findings.

Future computational efforts will likely involve:

Structure-Based Virtual Screening: This approach uses the 3D structure of a biological target to dock vast libraries of compounds, predicting their binding affinity and mode. jetir.org For this compound, this could be used to screen for potential interactions with known targets of indole compounds, such as β-secretase (BACE1) or DNA gyrase. acs.orgresearchgate.net

Ligand-Based Virtual Screening: When the structure of the target is unknown, this method uses the properties of known active compounds (ligands) to identify new ones with similar characteristics. nih.gov Starting with the known activity of indole-3-carbaldehyde, this method could identify other potential targets for the 7-ethyl derivative.

Molecular Dynamics Simulations: These simulations can predict the dynamic behavior of the ligand-receptor complex over time, providing insights into the stability of the interaction and guiding the design of more potent and selective analogs. researchgate.net

These computational studies can prioritize which derivatives of this compound to synthesize and test, saving significant time and resources in the drug development process. acs.org

Exploration of Novel Biological Applications

The versatile indole scaffold suggests that this compound could have a wide range of biological applications beyond those of its parent compound. nih.govrsc.org Future research should explore its potential in various therapeutic areas.

Promising avenues for exploration include:

Metabolic Disorders: The parent compound, indole-3-carboxaldehyde, has shown potential in protecting against metabolic syndrome by targeting the AhR. nih.gov Investigating whether the 7-ethyl derivative retains or enhances this activity could lead to new treatments for diseases like obesity and diabetes.

Neurodegenerative Diseases: Indole derivatives are being actively investigated as multi-target agents for diseases like Alzheimer's, targeting enzymes like AChE and BChE. researchgate.net The neuroprotective potential of this compound warrants investigation.

Infectious Diseases: The ability of indole compounds to disrupt bacterial membranes and inhibit biofilm formation opens avenues for their use as antimicrobial agents. nih.gov Screening this compound against a panel of pathogenic bacteria and fungi could identify new anti-infective leads. researchgate.net

Oncology: Indole-based compounds have demonstrated efficacy in targeting diverse pathways involved in cancer, including overcoming drug resistance. nih.gov The anticancer potential of this compound should be systematically evaluated in various cancer cell lines.

The exploration of this compound within the context of the gut-lung axis, where microbial tryptophan metabolites are known to play a key immunomodulatory role, is another exciting frontier. frontiersin.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.